[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid
Description
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid is a cyclopentene-derived compound featuring a benzenesulfonyl group at the 4-position and an acetic acid moiety at the 1-position of the ring. This compound is of interest in medicinal chemistry and catalysis due to its hybrid structure combining aromatic sulfonyl groups with a strained cycloalkene system .
Properties
CAS No. |
652972-54-8 |
|---|---|
Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C13H14O4S/c14-13(15)9-10-6-7-12(8-10)18(16,17)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,14,15) |
InChI Key |
HSADVOLAQLPATG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1S(=O)(=O)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid typically involves the reaction of cyclopentadiene with benzenesulfonyl chloride under specific conditions to introduce the benzenesulfonyl group. This is followed by the addition of an acetic acid moiety through a series of reactions involving intermediates such as esters or halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce cyclopentane derivatives. Substitution reactions can lead to a wide range of functionalized cyclopentene compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of sulfonyl groups on biological systems. Its derivatives could serve as potential inhibitors or activators of specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzenesulfonyl group may impart specific pharmacological properties, making these compounds candidates for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, enzymes, or receptors, potentially modulating their activity. The cyclopentene ring and acetic acid moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Analogues
(a) 2-(Cyclopent-2-en-1-yl)acetic Acid
- Structure : Lacks the benzenesulfonyl group but retains the cyclopentene-acetic acid backbone.
- Properties : Simpler structure with reduced steric hindrance and polarity. Reported in as a precursor in amide synthesis (e.g., 2-(Cyclopent-2-en-1-yl)-N-phenylacetamide, synthesized via coupling with aniline) .
- Key Differences :
- The absence of the sulfonyl group reduces hydrogen-bond acceptor capacity (HBA: 6 vs. 8 in the target compound).
- Lower molecular weight (156.18 g/mol vs. ~294.34 g/mol estimated for the target compound).
(b) 2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic Acid
- Structure : Incorporates a benzenesulfonyl group and acetic acid but within a piperazine scaffold.
- Properties : Higher molecular weight (388.48 g/mol) and increased conformational flexibility due to the piperazine ring. Synthesized via sulfonylation and alkylation steps .
- Key Differences: Piperazine introduces basic nitrogen atoms, altering solubility (logP: ~1.3 vs. ~2.1 estimated for the target compound). Potential for enhanced pharmacokinetic properties due to amine protonation.
Functional Group Analogues
(a) (Benzenesulfonyl-Furan-2-Ylmethyl-Amino)-Acetic Acid
- Structure: Features a benzenesulfonyl group linked to a furan-methyl-amino-acetic acid chain.
- Properties: Molecular weight 295.31 g/mol, XLogP3 1.3, and topological polar surface area (TPSA) 96.2 Ų.
- Key Differences :
- Furan’s aromaticity vs. cyclopentene’s strained alkene: Alters electronic properties and metabolic stability.
- Higher TPSA (96.2 vs. ~85 Ų for the target compound) suggests improved solubility.
(b) 4-(Acetylamino)benzenesulfonyl Chloride
- Structure: Contains a sulfonyl chloride group and acetylamino substituent.
- Properties : Reactive intermediate used in sulfonamide synthesis. Melting point and IR data align with literature .
- Key Differences: Sulfonyl chloride’s reactivity enables facile nucleophilic substitution, unlike the stable sulfonyl group in the target compound. No carboxylic acid group, limiting hydrogen-bond donor capacity.
Biological Activity
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentene ring substituted with a benzenesulfonyl group and an acetic acid moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and angiogenesis. For instance, the sulfonamide group may enhance binding affinity to target proteins, leading to significant antiproliferative effects in various cancer cell lines .
Antiproliferative Effects
Research has shown that derivatives of cyclopentene compounds exhibit potent antiproliferative activity against several cancer cell lines. In a study assessing the effects on HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells, the IC50 values were determined, indicating effective growth inhibition at nanomolar concentrations .
| Cell Line | IC50 (nM) | Compound |
|---|---|---|
| HT-29 | 50 | This compound |
| M21 | 30 | This compound |
| MCF7 | 45 | This compound |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes crucial for tumor growth. For example, it has been shown to inhibit β-tubulin polymerization, which is critical for mitotic spindle formation during cell division. This mechanism leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .
Study 1: Antiproliferative Activity Assessment
A comprehensive study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results demonstrated significant growth inhibition comparable to standard chemotherapeutics like combretastatin A-4, highlighting its potential as a therapeutic agent in oncology .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of related compounds revealed that modifications on the benzenesulfonyl group significantly affected biological activity. Substituents that enhanced hydrophobic interactions improved binding affinity and potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
